2-(4-Formylbenzamido)ethyl nitrate

Vue d'ensemble

Description

2-(4-Formylbenzamido)ethyl nitrate is a multifaceted biomedical compound . This compound has shown remarkable ability to prevent the proliferation of specific malignant cells and has been widely recognized for its anti-tumor properties . In addition, its potent antibacterial efficacy against specific bacterial strains has attracted widespread scientific interest .

Molecular Structure Analysis

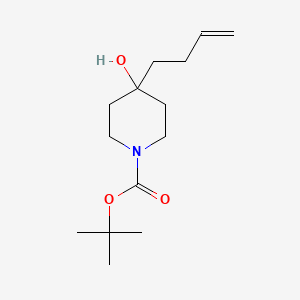

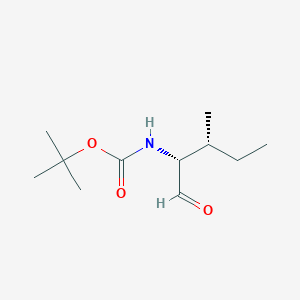

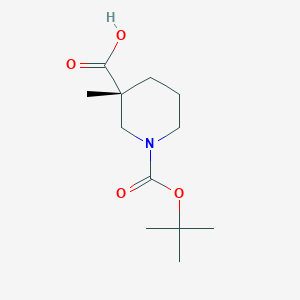

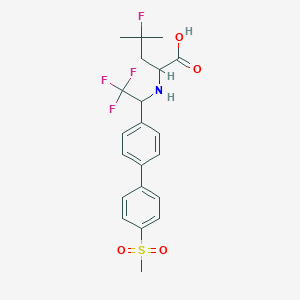

The molecular formula of this compound is C10H10N2O5 . The InChI is InChI=1S/C10H10N2O5/c13-7-8-1-3-9 (4-2-8)10 (14)11-5-6-17-12 (15)16/h1-4,7H,5-6H2, (H,11,14) . The Canonical SMILES is C1=CC (=CC=C1C=O)C (=O)NCCO [N+] (=O) [O-] .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 238.19 . It appears as a solid powder . .Applications De Recherche Scientifique

Environmental Impact of Nitrates

Nitrate as an Environmental Pollutant : Nitrates are widely used in agriculture as fertilizers and have become ubiquitous environmental pollutants. They are hypothesized to interfere with thyroid and steroid hormone homeostasis, affecting developmental and reproductive endpoints. The review by Poulsen et al. (2018) highlights the endocrine-disrupting properties of nitrate and calls for further investigation into its specific effects and mechanisms, emphasizing the need for advanced analytical methods for both exposure assessment and determination of endocrine biomarkers (Poulsen, Cedergreen, Hayes, & Hansen, 2018).

Nitrate in Agriculture and Biotechnology

Silver Nitrate in Plant Tissue Culture : Mahendran, Geetha, and Venkatachalam (2019) discuss the critical role of silver nitrate in plant growth and development through its application in plant tissue culture. Silver nitrate acts as an effective ethylene action inhibitor, enhancing micropropagation, somatic embryogenesis, and secondary metabolite production. The review also explores the application of silver nanoparticles in controlling microbial contaminants and promoting better plant growth and development (Mahendran, Geetha, & Venkatachalam, 2019).

Health Implications of Nitrate and Nitrite

Beneficial Effects in Type 2 Diabetes : Bahadoran et al. (2015) review experimental and clinical studies on the administration of nitrate/nitrite and its effects on type 2 diabetes and its complications. The altered metabolism of nitrate/nitrite in diabetes and their potential therapeutic benefits, including regulation of glucose homeostasis and improvement of vascular function, suggest that dietary nitrate/nitrite could serve as a compensatory mechanism for disrupted nitrate/nitrite/NO pathways in diabetes (Bahadoran, Ghasemi, Mirmiran, Azizi, & Hadaegh, 2015).

Environmental Nitrate and Reproductive Endocrinology : Edwards and Hamlin (2018) examine the impact of environmental nitrate on reproductive endocrinology. The review suggests that nitrate, through its conversion to nitrite and nitric oxide, could affect steroid hormone levels and reproductive outcomes, with potential non-monotonic dose-response curves indicating complex interactions within biological systems (Edwards & Hamlin, 2018).

Mécanisme D'action

Target of Action

The primary target of 2-(4-Formylbenzamido)ethyl nitrate is malignant cells . This compound has shown a remarkable ability to prevent the proliferation of specific malignant cells . It is also used as a linker with aldehyde functionality for antibody-drug-conjugation (ADC) .

Mode of Action

The compound interacts with its targets, the malignant cells, and inhibits their proliferation

Biochemical Pathways

Given its anti-proliferative effect on malignant cells , it can be inferred that it likely interferes with the cell cycle and proliferation pathways.

Result of Action

The primary result of the action of this compound is the prevention of the proliferation of specific malignant cells . It has been widely recognized for its anti-tumor properties . In addition, it has potent antibacterial efficacy against specific bacterial strains .

Propriétés

IUPAC Name |

2-[(4-formylbenzoyl)amino]ethyl nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-7-8-1-3-9(4-2-8)10(14)11-5-6-17-12(15)16/h1-4,7H,5-6H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAJXPIXWKHNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCO[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B3102096.png)

![methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3102134.png)